![molecular formula C9H18ClNO B2872872 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride CAS No. 2241128-47-0](/img/structure/B2872872.png)
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride
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Overview
Description
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.6983 . It is cataloged under the number AR01FIB0 and has the MDL Number MFCD31691159 .
Molecular Structure Analysis
The InChI code for 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is 1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H . The InChI key is JCMLDVUMVYRRST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Spirocyclic Compounds Synthesis and Structural Analysis
- The synthesis and structural analysis of spirocyclic compounds have been extensively studied, demonstrating the versatility of these molecules in organic chemistry. For instance, the synthesis of novel isoxazolyl-spiro-[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-diones, [3H-indole-3,4'-azetidine]-2,2'-(1H)-diones, and [3H-indole-3,5'-3'-phenyl-1',2',4'-oxadiazoline]-2(1H)-ones showcases the chemical diversity achievable through spirocyclic frameworks (Rajanarendar, Mohan, Ramesh, & Rao, 2006).
Spiro Compounds in Medicinal Chemistry
- Spiro compounds have shown promise in medicinal chemistry, particularly as anti-influenza agents. N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, for instance, demonstrated activity comparable to 1-adamantanamine hydrochloride against influenza A viruses, highlighting their potential in antiviral therapy (de la Cuesta, Ballesteros, & Trigo, 1984).
Spiro Compounds in Organic Synthesis
- The unique properties of spiro compounds extend their utility to organic synthesis, where they are used to create complex molecules with significant biological activity. The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one and its spirodioxane derivatives through the Mannich reaction exemplifies this application, showcasing the potential for cyclization and the creation of tetrahydrotriazine rings for further chemical exploration (Ramsh et al., 2006).
Safety and Hazards
The safety information for 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride includes several hazard statements: H303, H315, H317, H319, H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
7-(aminomethyl)spiro[3.4]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLDVUMVYRRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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